Prop-2-en-1-yl 3-benzamidoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-benzamidoprop-2-enoate is an organic compound characterized by its unique structure, which includes a prop-2-en-1-yl group and a benzamidoprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 3-benzamidoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of prop-2-en-1-ol with benzoyl chloride to form prop-2-en-1-yl benzoate. This intermediate is then reacted with acrylamide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using solvent-free and catalyst-free conditions under microwave irradiation. This method not only reduces the reaction time but also enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Prop-2-en-1-yl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products: The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Prop-2-en-1-yl 3-benzamidoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated its potential as an antiproliferative agent, particularly in cancer treatment.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 3-benzamidoprop-2-enoate exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This action is mediated through binding to the colchicine-binding site on tubulin .
Comparison with Similar Compounds
- Prop-1-en-2-yl azetidin-2-one
- Allyl azetidin-2-one
- Buta-1,3-dien-1-yl azetidin-2-one
Uniqueness: Prop-2-en-1-yl 3-benzamidoprop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown higher potency in inhibiting tubulin polymerization and greater selectivity in targeting cancer cells .
Properties
CAS No. |
652975-99-0 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
prop-2-enyl 3-benzamidoprop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-2-10-17-12(15)8-9-14-13(16)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,14,16) |
InChI Key |
VOAWLNNIQULOTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.